molecular formula C17H19ClF3N3O2 B5333517 C17H19ClF3N3O2

C17H19ClF3N3O2

Cat. No.: B5333517
M. Wt: 389.8 g/mol
InChI Key: YGGKPFOFVPQMIO-UHFFFAOYSA-N
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Description

. This compound is notable for its complex structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a piperazine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-chloro-6-(trifluoromethyl)phenyl]-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the chloro-substituted phenyl ring, followed by the introduction of the trifluoromethyl group. The piperazine moiety is then attached through a series of reactions involving cyclopropanecarbonyl chloride and acetic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Chemical Reactions Analysis

N-[2-chloro-6-(trifluoromethyl)phenyl]-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide: undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring. Reagents like sodium hydroxide or potassium tert-butoxide are often used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

N-[2-chloro-6-(trifluoromethyl)phenyl]-2-(4-cyclopropanecarbonylpiperazin-1-yl)acetamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic

Biological Activity

C17H19ClF3N3O2 is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of several functional groups that contribute to its biological activity. The presence of chlorine (Cl), fluorine (F), and nitrogen (N) atoms suggests potential interactions with various biological targets. The trifluoromethyl group is often associated with enhanced lipophilicity, which can influence the compound's absorption and distribution in biological systems.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : Preliminary studies have shown that compounds with similar structures can inhibit specific enzymes, such as Notum, which plays a role in various signaling pathways. Inhibition of Notum activity has been linked to potential therapeutic effects in cancer and other diseases .
  • Antiparasitic Activity : Related compounds have demonstrated promising activity against parasitic infections, including nematodes like hookworms and whipworms. This suggests that this compound may also possess antiparasitic properties .
  • Antimicrobial Properties : Some fluorinated compounds are known for their antimicrobial activities. The structural features of this compound may allow it to interact with microbial membranes or inhibit essential microbial enzymes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:

Activity Type Target/Pathway Observed Effect Reference
Enzyme InhibitionNotumIC50 < 25 µM for several analogs
Antiparasitic ActivityNematodes (hookworms, whipworms)Effective against multiple parasitic species
AntimicrobialVarious pathogensPotential inhibition of growth

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

  • Notum Inhibition Study : In a study screening a library of compounds for Notum inhibitors, several candidates exhibited significant inhibitory effects, with IC50 values indicating promising therapeutic potential. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the phenyl ring enhanced potency .
  • Antiparasitic Efficacy : A series of experiments evaluated the efficacy of related compounds against parasitic infections. The results indicated that certain structural modifications led to increased activity against nematodes, suggesting avenues for developing new antiparasitic agents .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClF3N3O2/c18-11-6-5-9(7-10(11)17(19,20)21)22-15(25)8-14-16(26)24-13-4-2-1-3-12(13)23-14/h5-7,12-14,23H,1-4,8H2,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGKPFOFVPQMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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